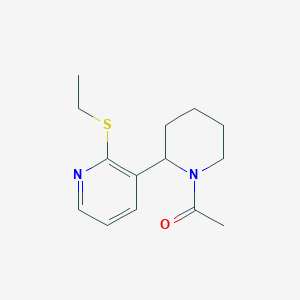
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-(2-(ethylthio)pyridin-3-yl)piperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(2-(2-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- 1-(2-(2-(Propylthio)pyridin-3-yl)piperidin-1-yl)ethanone
Uniqueness
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific ethylthio substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-[2-(2-ethylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2OS/c1-3-18-14-12(7-6-9-15-14)13-8-4-5-10-16(13)11(2)17/h6-7,9,13H,3-5,8,10H2,1-2H3 |
InChI Key |
FBCMPBOGELIZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



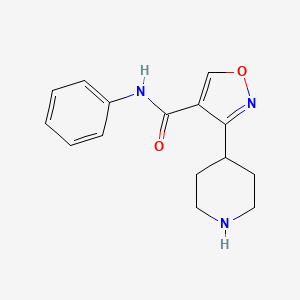




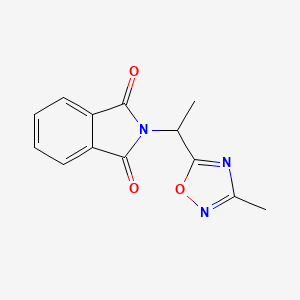

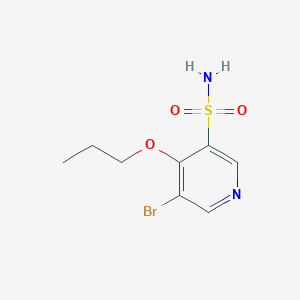
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

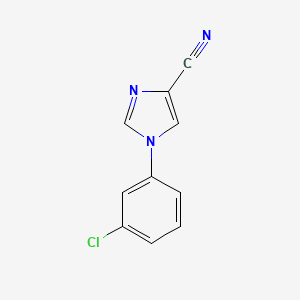

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
